molecular formula C12H18N6O6 B14699201 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanamide CAS No. 21555-98-6

3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanamide

Cat. No.: B14699201
CAS No.: 21555-98-6
M. Wt: 342.31 g/mol
InChI Key: WPRPKVBHLKVHJX-UHFFFAOYSA-N
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Description

Tris(2-carbamylethyl)isocyanuric acid, also known as tris(2-carboxyethyl)isocyanurate, is a chemical compound with the molecular formula C12H15N3O9. It is a derivative of isocyanuric acid and is characterized by the presence of three carbamylethyl groups attached to the isocyanuric acid core. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2-carbamylethyl)isocyanuric acid typically involves the reaction of isocyanuric acid with acrylamide. The reaction is carried out in the presence of a catalyst, such as a base, under controlled temperature and pressure conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of chemical transformations .

Industrial Production Methods

Industrial production of tris(2-carbamylethyl)isocyanuric acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction equipment to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tris(2-carbamylethyl)isocyanuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and substituted isocyanurates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tris(2-carbamylethyl)isocyanuric acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tris(2-carbamylethyl)isocyanuric acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their structure and function. These interactions can modulate the activity of enzymes and proteins, thereby exerting various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2-carbamylethyl)isocyanuric acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and form stable complexes with proteins and enzymes makes it valuable in diverse scientific and industrial applications .

Properties

CAS No.

21555-98-6

Molecular Formula

C12H18N6O6

Molecular Weight

342.31 g/mol

IUPAC Name

3-[3,5-bis(3-amino-3-oxopropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanamide

InChI

InChI=1S/C12H18N6O6/c13-7(19)1-4-16-10(22)17(5-2-8(14)20)12(24)18(11(16)23)6-3-9(15)21/h1-6H2,(H2,13,19)(H2,14,20)(H2,15,21)

InChI Key

WPRPKVBHLKVHJX-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=O)N(C(=O)N(C1=O)CCC(=O)N)CCC(=O)N)C(=O)N

Origin of Product

United States

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